![molecular formula C4H10ClN B123349 3-Butenylamine hydrochloride CAS No. 17875-18-2](/img/structure/B123349.png)
3-Butenylamine hydrochloride
Overview
Description
Comprehensive Analysis of "3-Butenylamine Hydrochloride"
3-Butenylamine hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and pharmacology. Although the provided papers do not directly discuss 3-Butenylamine hydrochloride, they provide insights into similar compounds and their synthesis, reactions, and properties, which can be extrapolated to understand 3-Butenylamine hydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one, involves acylation reactions with good yields and is used for the preparation of azoles . Another synthesis method for a similar compound, 3-butenylamine, is reported using a direct amination strategy that combines the Gabriel amine synthesis with a Mitsunobu reaction, yielding the desired product in two steps without the use of air-sensitive or potentially explosive intermediates . This information suggests that the synthesis of 3-Butenylamine hydrochloride could potentially be optimized using similar methodologies.
Molecular Structure Analysis
While the molecular structure of 3-Butenylamine hydrochloride is not directly discussed, the structure-related synthesis of 3-methyl-4-phenyl-3-butenamide and its isotopically labeled derivatives indicates the importance of molecular structure in the synthesis and labeling of compounds . The structure of 3-Butenylamine hydrochloride would likely influence its synthesis and potential for isotopic labeling as well.
Chemical Reactions Analysis
The reactions of similar compounds, such as the diazotization of 3-phenyl-1-butylamine, result in various products and show isotope-position rearrangement, highlighting the complexity of reactions involving butylamine derivatives . This suggests that 3-Butenylamine hydrochloride could also undergo diverse reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The pharmacological activity of 1-phenyl-2-butylamine hydrochloride, a compound structurally related to 3-Butenylamine hydrochloride, shows that it has vasopressor activity and central nervous system stimulant effects . This indicates that the physical and chemical properties of butylamine hydrochlorides can have significant biological effects, which could be relevant for the analysis of 3-Butenylamine hydrochloride.
Scientific Research Applications
Synthesis of Antidepressants and Antiepileptic Drugs : 3-Butenylamine hydrochloride plays a role in the synthesis of bupropion, an antidepressant and smoking cessation aid, as demonstrated in a one-pot synthesis suitable for educational purposes in organic chemistry (Perrine, Ross, Nervi, & Zimmerman, 2000). It is also involved in the metabolic pathways of 3,4‐dichlorophenyl‐propenoyl‐sec.‐butylamine, an antiepileptic drug, as shown by its interaction with various cytochrome P450 enzymes (Cheng, Lu, Wang, Ren, Li, Wang, Ding, Lou, & Zhang, 2018).
Enhancement of Diagnostic Techniques : In the context of Creutzfeldt-Jakob Disease, 3-Butenylamine hydrochloride has been used to improve ELISA titration sensitivity for detecting prion proteins, highlighting its application in diagnostic biochemistry (Mille, Debarnot, Zorzi, Moualij, Quadrio, Perret‐Liaudet, Coudreuse, Legeay, & Poncin‐Epaillard, 2012).
Pharmaceutical Synthesis and Modification : It's utilized in the synthesis of various pharmaceutical compounds like GABOB and carnitine hydrochloride, showcasing its versatility in drug development (Kamal, Khanna, & Krishnaji, 2007). Additionally, its role in the synthesis of arylcyclohexylamines, key structures for neuropharmacological research, is significant (Wallach, De Paoli, Adejare, & Brandt, 2014).
Analytical Chemistry Applications : In analytical chemistry, it's used in the preparation of NaYF4:Eu3+ nanocrystals for self-assembly and photoluminescence studies, emphasizing its utility in material science (Liang, Song, Liu, Ma, Zhang, & Zhang, 2020).
Chemical Reactions and Synthesis : Its role in the construction of polycyclic architectures via multicomponent reactions demonstrates its importance in advanced organic synthesis (Liu, Sun, & Yan, 2022).
Other Therapeutic Applications : Research on mecamylamine, a derivative of 3-methylaminoisocamphane hydrochloride, explores its potential in treating CNS disorders, further showcasing the breadth of applications in medicinal chemistry (Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013).
Safety And Hazards
3-Butenylamine hydrochloride is considered hazardous. It is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
3-Butenylamine hydrochloride has been used in the synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione . It has also been introduced in quasi-2D perovskites that will crosslink at the grain boundaries and between layered perovskites upon thermal annealing . These applications suggest potential future directions in the fields of organic synthesis, proteomics research, and materials science.
properties
IUPAC Name |
but-3-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494277 | |
Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenylamine hydrochloride | |
CAS RN |
17875-18-2 | |
Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3-butene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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